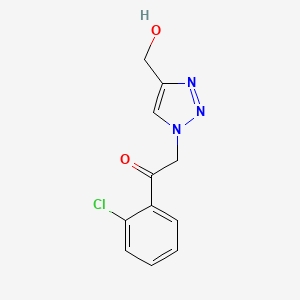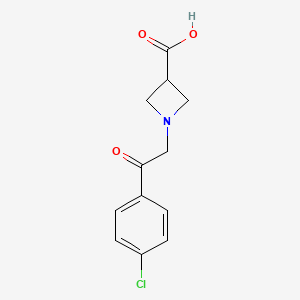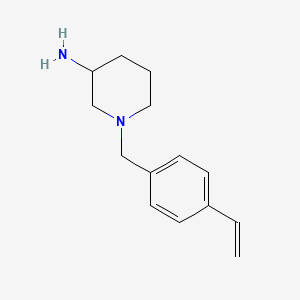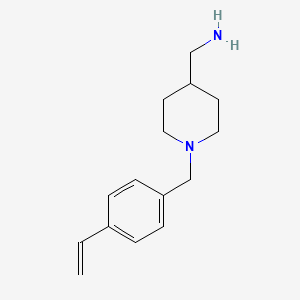
1-(2-chlorophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-one
Overview
Description
1-(2-Chlorophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-one, also known as CPHMT, is a synthetic compound of interest for its potential applications in science and industry. CPHMT is a small molecule that has been studied for its potential in various scientific and industrial applications, such as drug delivery, chemical synthesis, and materials science. CPHMT has an interesting chemical structure, consisting of a benzene ring, a hydroxymethyl, and a 1H-1,2,3-triazol-1-yl group. This unique structure is believed to be responsible for its various applications.
Scientific Research Applications
π-Hole Tetrel Bonding Interactions and Molecular Structures
Triazole derivatives have been synthesized and analyzed for their π-hole tetrel bonding interactions, showcasing their potential in crystal engineering and molecular design. The study of ethyl 2-triazolyl-2-oxoacetate derivatives revealed self-assembled dimers in solid states through O⋯π-hole tetrel bonding interactions. This was further analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, highlighting the influence of substituents on nucleophilic/electrophilic interactions and interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of triazole derivatives have been explored, with research focusing on their structural properties and potential biological activities. For example, compounds such as (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime have been synthesized and confirmed using nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis, demonstrating the versatility of triazole derivatives in organic synthesis and potential applications in pharmacology (Abdel-Wahab et al., 2023).
Nonlinear Optical Absorption
The nonlinear optical properties of triazole derivatives have been investigated, revealing potential applications in optical devices. The synthesis of specific chalcone derivative compounds and their third-order nonlinear optical properties were examined using z-scan techniques. This research illustrates the potential of triazole derivatives in applications requiring materials with specific optical properties, such as optical limiters, due to their saturable to reverse saturable absorption behavior under different laser intensities (Rahulan et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-10-4-2-1-3-9(10)11(17)6-15-5-8(7-16)13-14-15/h1-5,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGJHWMTFCZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)






![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)





